molecular formula C20H23N5O3 B2986495 4-ethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1002931-36-3

4-ethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2986495
CAS No.: 1002931-36-3
M. Wt: 381.436
InChI Key: XYTKHYIHXNWJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole ring and a substituted benzamide moiety. The structure includes a 4-ethoxy group on the benzamide, a 3-methyl substituent on the pyrazole, and a 4-propyl chain on the dihydropyrimidinone ring. Its molecular formula is inferred as C₂₃H₂₇N₅O₃ (based on structural analogs in and ), with a calculated molecular weight of 421.5 g/mol and an estimated logP of ~3.1 (higher than analogs due to the propyl and ethoxy substituents) .

Properties

IUPAC Name

4-ethoxy-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-6-15-12-18(26)23-20(21-15)25-17(11-13(3)24-25)22-19(27)14-7-9-16(10-8-14)28-5-2/h7-12H,4-6H2,1-3H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKHYIHXNWJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-ethoxy group in the target compound enhances lipophilicity compared to the 3,4-dimethylbenzamide in F269-0500, while the nitro group in ’s analog increases polarity and hydrogen-bonding capacity .
  • Pyrimidinone Modifications: The 4-propyl chain in the target compound likely improves membrane permeability over the shorter ethyl/methyl chains in analogs but may reduce solubility (logSw ≈ -3.1 in F269-0500 suggests poor aqueous solubility for all analogs) .

Q & A

Q. Optimization via Design of Experiments (DoE) :

  • Apply factorial designs to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a 2^3 factorial design can identify interactions between variables affecting yield .
  • Response surface methodology (RSM) can refine optimal conditions, reducing trial-and-error approaches .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at ~δ 1.3 ppm for CH3, δ 4.0 ppm for OCH2) and pyrazole/dihydropyrimidinone ring protons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazole and benzamide regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can computational reaction path search methods improve the synthesis and functionalization of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model transition states and intermediates in pyrazole ring formation or amide coupling. For example, B3LYP/6-31G* level calculations predict activation energies for cyclocondensation .
  • Machine Learning (ML)-Guided Optimization :
    • Train ML models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives .
  • In Silico Screening :
    • Evaluate substituent effects on electronic properties (e.g., Hammett σ values) to prioritize synthesis of derivatives with enhanced bioactivity .

Advanced: How should researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

  • Meta-Analysis Framework :
    • Aggregate data from multiple assays (e.g., IC50 values from enzymatic assays vs. EC50 in cell-based tests) using standardized normalization (e.g., % inhibition at fixed concentration) .
    • Apply statistical tests (e.g., ANOVA) to identify assay-specific biases (e.g., membrane permeability limitations in cellular assays) .
  • Structure-Activity Relationship (SAR) Modeling :
    • Use CoMFA or CoMSIA to correlate molecular descriptors (logP, polar surface area) with assay discrepancies .

Advanced: What methodologies assess the compound’s stability under varying pH, temperature, and light conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24–72 hours) and monitor degradation via HPLC. Pyrimidinone rings may hydrolyze under extreme pH .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products using LC-MS .
  • Kinetic Modeling :
    • Determine degradation rate constants (k) via Arrhenius plots for accelerated stability prediction .

Advanced: How can researchers design experiments to explore the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics :
    • Perform Michaelis-Menten assays with varying substrate concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) :
    • Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the enzyme active site .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to identify critical binding residues and hydrogen bonds .

Basic: What are the key considerations for selecting solvents and reagents in large-scale synthesis?

Methodological Answer:

  • Solvent Selection :
    • Prioritize green solvents (e.g., ethanol, ethyl acetate) over DMF or DCM to reduce environmental impact .
    • Use Hansen solubility parameters to predict solvent compatibility with intermediates .
  • Catalyst Efficiency :
    • Compare metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts for cost and scalability .

Advanced: How can researchers leverage hybrid computational-experimental workflows to accelerate derivative synthesis?

Methodological Answer:

  • Reaction Network Analysis :
    • Combine DFT-computed reaction pathways with robotic synthesis platforms (e.g., Chemspeed) to explore >50 derivatives in parallel .
  • Feedback Loops :
    • Integrate experimental yield data into ML models to iteratively refine synthetic predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.